molecular formula C20H24N4O2 B1392492 Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate CAS No. 1242974-44-2

Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate

Cat. No. B1392492
M. Wt: 352.4 g/mol
InChI Key: JFSQDZMRYAWTDP-UHFFFAOYSA-N
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Description

“Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate” is a chemical compound with the molecular formula C20H24N4O2 . It belongs to an extensive class of compounds known as piperazine derivatives, which have numerous neuropharmacological activities . Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives, a related class of compounds, have shown significant BTK inhibition potency .


Synthesis Analysis

The synthesis of quinoxaline derivatives has been extensively studied. A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate” consists of a pyrrolo[1,2-a]quinoxalin-4-ylpiperazine core with a tert-butyl carboxylate group . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

“Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate” has a molecular weight of 352.4 g/mol. More detailed physical and chemical properties can be found in various chemical databases .

Scientific Research Applications

  • Pharmaceutical Synthesis

    • This compound is a pharmaceutical intermediate, mainly used for the synthesis of palbociclib .
  • Biologically Active Quinoxalines Preparation

    • Quinoxalines, a class of N-heterocyclic compounds, are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
    • An efficient method was established by Allan et al., which is an acid-catalyzed reaction for the synthesis of 4-aryl substituted pyrrolo [1,2-a] quinoxalines . This one-pot reaction involves imine formation, followed by cyclization and air oxidation .
  • Synthesis of Biologically Active Natural Products

    • This compound can be used as a precursor to synthesize biologically active natural products like Indiacen A and Indiacen B .
    • The synthesis starts from commercially available 4-bromo-1H-indole. The Vilsmeier formylation of this compound at the 3-position gives a compound which is converted to an N-Boc derivative. The aldehyde group of this derivative is reduced with NaBH4 in methanol to obtain an alcohol in 90% yield. The alcoholic hydroxy group is protected by treatment with tert-butyl (dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get a compound with quantitative yield .
  • Organic Chemical Synthesis Intermediate

    • This compound is used as an organic chemical synthesis intermediate .
  • Synthesis of Fentanyl Derivatives

    • This compound is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl and homofentanyl, among others .
  • Synthesis of Crizotinib

    • This compound is an important intermediate in many biologically active compounds such as crizotinib .
    • In this work, compound (1) was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material .

Future Directions

The future directions for “Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate” and related compounds could involve further exploration of their neuropharmacological activities and BTK inhibition potency . These compounds could have significant implications in the treatment of various diseases.

properties

IUPAC Name

tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-20(2,3)26-19(25)23-13-11-22(12-14-23)18-17-9-6-10-24(17)16-8-5-4-7-15(16)21-18/h4-10H,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSQDZMRYAWTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N4C2=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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